molecular formula C11H10ClN5 B5703927 6-chloro-2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-4-amine

6-chloro-2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-4-amine

Cat. No.: B5703927
M. Wt: 247.68 g/mol
InChI Key: XUTPEPHYDABPRP-VGOFMYFVSA-N
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Description

6-chloro-2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

The synthesis of 6-chloro-2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-4-amine typically involves the condensation of a pyrimidine derivative with a pyridine derivative. One common method involves the reaction of 6-chloro-2-methylpyrimidin-4-amine with pyridine-3-carbaldehyde under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Chemical Reactions Analysis

6-chloro-2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation: The compound can participate in further condensation reactions with other aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

6-chloro-2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-4-amine has a wide range of scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.

    Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its ability to interfere with biological processes in pests and weeds.

    Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-chloro-2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may act as an inhibitor of kinases by binding to the active site of the enzyme, thereby preventing its activity. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

6-chloro-2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.

Properties

IUPAC Name

6-chloro-2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5/c1-8-15-10(12)5-11(16-8)17-14-7-9-3-2-4-13-6-9/h2-7H,1H3,(H,15,16,17)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTPEPHYDABPRP-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NN=CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)Cl)N/N=C/C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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